An In-depth Technical Guide to 2-Chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one: A Versatile Building Block in Modern Chemistry
An In-depth Technical Guide to 2-Chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one: A Versatile Building Block in Modern Chemistry
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and potential applications of 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one. As a molecule incorporating both a reactive α-chloro ketone moiety and a structurally significant spiro[2.4]heptane core, this compound represents a valuable building block for researchers in medicinal chemistry and synthetic organic chemistry. This document details established protocols, explores potential synthetic transformations, and discusses the rationale behind its utility in the development of novel chemical entities.
Introduction: The Strategic Value of Spirocyclic α-Chloro Ketones
The confluence of a spirocyclic scaffold and an α-chloro ketone functional group in 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one imparts a unique combination of structural rigidity and chemical reactivity. Spirocycles, characterized by a single atom shared between two rings, are of increasing interest in drug discovery. Their inherent three-dimensionality allows for a more precise spatial arrangement of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The inclusion of a spiro[2.4]heptane moiety, containing a cyclopropane and a cyclopentane ring, introduces a defined conformational constraint, a valuable attribute in the design of bioactive molecules.[3]
The α-chloro ketone unit is a versatile functional group, serving as a powerful electrophile for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of the electron-withdrawing carbonyl group activates the adjacent carbon-chlorine bond, making it susceptible to nucleophilic substitution. This reactivity is the cornerstone of its utility as a synthetic intermediate.
This guide will delve into the specific characteristics of 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one, providing a foundational understanding for its application in research and development.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this specific compound is not widely published, its properties can be reliably predicted based on its structure and data from analogous compounds.
Physical Properties
| Property | Value | Source/Rationale |
| CAS Number | 2416228-71-0 | [4] |
| Molecular Formula | C₉H₁₃ClO | |
| Molecular Weight | 172.65 g/mol | |
| Physical Form | Liquid | |
| Purity | Typically ≥95% | |
| Storage Temperature | 4°C |
Table 1: Physical Properties of 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one.
Spectroscopic Characterization (Predicted)
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¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show a characteristic singlet for the two protons of the chloromethyl group (Cl-CH₂ -C=O) in the range of δ 4.0-4.5 ppm. The protons on the spiro[2.4]heptane core will present as a series of complex multiplets in the upfield region (δ 0.5-2.5 ppm), with the cyclopropyl protons appearing at the highest field. The proton on the carbon bearing the ethanone group will likely be a multiplet around δ 2.5-3.0 ppm.
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¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will be distinguished by a carbonyl signal (C=O) in the downfield region, typically around δ 200-205 ppm. The carbon of the chloromethyl group (C H₂Cl) is expected around δ 45-50 ppm. The spiro carbon will be a unique quaternary signal, and the remaining carbons of the spirocycle will appear in the aliphatic region.
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Infrared (IR) Spectroscopy: A strong absorption band characteristic of the carbonyl (C=O) stretch of a ketone is expected in the region of 1710-1730 cm⁻¹. A C-Cl stretching vibration may be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.
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Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity ratio of approximately 3:1, which is indicative of the presence of a single chlorine atom.
Synthesis and Manufacturing
The synthesis of 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one can be achieved through the α-chlorination of the corresponding ketone, 1-(spiro[2.4]heptan-5-yl)ethan-1-one. Several methods are available for the α-chlorination of ketones, with the choice of reagent influencing the reaction conditions and selectivity.
Proposed Synthetic Pathway
Caption: General synthetic scheme for the preparation of the title compound.
Experimental Protocol: α-Chlorination using Sulfuryl Chloride
This protocol is a representative procedure adapted from established methods for the α-chlorination of ketones.
Materials:
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1-(Spiro[2.4]heptan-5-yl)ethan-1-one
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Sulfuryl chloride (SO₂Cl₂)
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Methanol (anhydrous)
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Dichloromethane (DCM, anhydrous)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine (saturated aqueous NaCl solution)
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Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
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To a stirred solution of 1-(spiro[2.4]heptan-5-yl)ethan-1-one (1.0 eq) in a suitable solvent such as methanol or dichloromethane at 0°C (ice bath), add sulfuryl chloride (1.1 eq) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
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Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until effervescence ceases.
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Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one.
Causality Behind Experimental Choices:
-
Choice of Chlorinating Agent: Sulfuryl chloride is a convenient and effective reagent for the α-chlorination of ketones.[5] N-chlorosuccinimide (NCS) is another viable alternative, often used in organocatalytic systems for enantioselective chlorinations.[6]
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Solvent: Dichloromethane is a common, relatively inert solvent for this transformation. Methanol can also be used and may facilitate the reaction through the formation of an enol or enol ether intermediate.
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Temperature Control: The initial dropwise addition at 0°C helps to control the exothermicity of the reaction.
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Aqueous Workup: The sodium bicarbonate quench neutralizes any excess acid (HCl and H₂SO₄) generated during the reaction. The brine wash helps to remove any remaining aqueous-soluble impurities.
Chemical Reactivity and Synthetic Utility
The synthetic utility of 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one stems from its ability to undergo nucleophilic substitution at the α-carbon. This allows for the introduction of a wide variety of functional groups, making it a valuable precursor for the synthesis of more complex molecules.
Reactions with Nucleophiles
Caption: Reactivity of the title compound with various nucleophiles.
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With Nitrogen Nucleophiles: Reaction with primary or secondary amines can yield valuable α-amino ketones, which are important scaffolds in medicinal chemistry. Azide ions (e.g., from sodium azide) can be used to introduce an azido group, which can be further transformed, for example, by reduction to a primary amine or through click chemistry.
-
With Oxygen Nucleophiles: Alcohols and carboxylates can act as nucleophiles to displace the chloride, leading to the formation of α-alkoxy and α-acyloxy ketones, respectively.
-
With Sulfur Nucleophiles: Thiols and thiolates are excellent nucleophiles for this reaction, readily forming α-thio ketones.
Applications in Drug Discovery and Development
The structural features of 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one make it an attractive starting point for the synthesis of compounds with potential therapeutic applications.
-
Scaffold for Library Synthesis: Due to its defined three-dimensional structure and reactive handle, this compound is an ideal scaffold for the creation of diverse chemical libraries for high-throughput screening. The spirocyclic core can act as a non-planar bioisostere for more common cyclic or aromatic systems.[7]
-
Access to Novel Heterocycles: The α-chloro ketone functionality can be utilized in cyclization reactions to form a variety of heterocyclic systems fused or appended to the spiro[2.4]heptane core. For instance, reaction with a dinucleophile could lead to the formation of novel diazepines, oxazepines, or other seven-membered rings.
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Inspiration from Known Bioactive Spirocycles: Numerous approved drugs and clinical candidates contain spirocyclic motifs.[8] The spiro[2.4]heptane unit in the title compound provides a unique structural framework that can be explored for its potential to interact with a wide range of biological targets.
Safety and Handling
Hazard Identification:
Based on notified classifications and labeling, 2-chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one is associated with the following hazards:[4]
-
H302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
-
H314: Causes severe skin burns and eye damage.
-
H336: May cause drowsiness or dizziness.
Recommended Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and safety goggles or a face shield.
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood.
-
In case of contact:
-
Skin: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.
-
Conclusion
2-Chloro-1-{spiro[2.4]heptan-5-yl}ethan-1-one is a chemical entity with significant potential as a building block in synthetic and medicinal chemistry. Its unique combination of a rigid spirocyclic core and a reactive α-chloro ketone functional group provides a versatile platform for the synthesis of novel and structurally diverse molecules. While detailed experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its predicted properties, a plausible synthetic route, its expected reactivity, and its potential applications, thereby serving as a valuable resource for researchers and drug development professionals.
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